molecular formula C10H17NO2 B13322890 Methyl 2-(2-aminobicyclo[2.2.1]heptan-2-YL)acetate

Methyl 2-(2-aminobicyclo[2.2.1]heptan-2-YL)acetate

Cat. No.: B13322890
M. Wt: 183.25 g/mol
InChI Key: QQQDLXWKALTEDV-UHFFFAOYSA-N
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Description

Methyl 2-(2-aminobicyclo[2.2.1]heptan-2-yl)acetate (CAS 1559704-16-3) is a high-purity norborneol-derived chemical building block designed for research applications. With a molecular formula of C10H17NO2 and a molecular weight of 183.25 g/mol, this ester serves as a key synthetic intermediate for novel pharmacologically active compounds . The 2-aminobicyclo[2.2.1]heptane (norborneane) scaffold is of significant research interest due to its rigid structure and potential biological activity. Researchers utilize this core structure to develop molecules that interact with key biological pathways. Notably, studies on related compounds, specifically 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH), have demonstrated two primary research values: firstly, as a specific inhibitor of the L-amino acid transporter (System L), which is involved in the cellular uptake of neurotransmitters like L-dopa in dopaminergic neurons ; and secondly, as an activator of the mitochondrial enzyme glutamate dehydrogenase (GDH), which plays a critical role in glucose-stimulated insulin secretion in pancreatic beta-cells . As such, this compound provides a versatile starting point for medicinal chemistry and drug discovery efforts, particularly in the fields of neuroscience (e.g., Parkinson's disease research) and endocrinology (e.g., diabetes research) . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans.

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

methyl 2-(2-amino-2-bicyclo[2.2.1]heptanyl)acetate

InChI

InChI=1S/C10H17NO2/c1-13-9(12)6-10(11)5-7-2-3-8(10)4-7/h7-8H,2-6,11H2,1H3

InChI Key

QQQDLXWKALTEDV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1(CC2CCC1C2)N

Origin of Product

United States

Preparation Methods

Synthesis of Bicyclo[2.2.1]heptane Derivatives

The core bicyclic structure, bicyclo[2.2.1]heptane , is typically synthesized via Diels-Alder cycloaddition reactions involving cyclopentadiene and suitable dienophiles. For example, the reaction of cyclopentadiene with maleic anhydride followed by reduction yields the norbornane framework, which is the basis for the subsequent amino substitution.

Reaction Scheme 1: Diels-Alder Cycloaddition

Cyclopentadiene + Maleic Anhydride → Norbornene Derivative

Functionalization to Introduce Amino Group

The amino group at the 2-position is introduced via nucleophilic substitution or reductive amination of the corresponding ketone or aldehyde intermediate. Common methods include:

Table 1: Typical Conditions for Amination

Step Reagents Solvent Temperature Yield (%) Reference
Nitro reduction Fe/HCl Ethanol 25-50°C 85
Reductive amination NH3, NaBH3CN Methanol Room temp 70-80

Synthesis of Methyl 2-Amino-2-(bicyclo[2.2.1]heptan-2-yl)acetate

Esterification of the Amino-Functionalized Intermediate

The amino-bicyclic compound is esterified with methyl chloroacetate or methyl acetate derivatives to form the target ester. The key steps involve:

Reaction Scheme 2: Esterification

Amino-bicyclo[2.2.1]heptane derivative + Methyl chloroacetate → Methyl 2-(2-amino-bicyclo[2.2.1]heptan-2-yl)acetate

Typical Reaction Conditions and Yields

Reagent Solvent Catalyst Temperature Yield (%) Reference
Methyl chloroacetate Dichloromethane Triethylamine 0-25°C 65-75
Methyl acetate Toluene Acid catalyst Reflux 60-70

Alternative Synthetic Approaches

Reductive Amination of Bicyclo[2.2.1]heptan-2-one

An alternative route involves reductive amination of a bicyclic ketone with methyl chloroacetate derivatives, followed by purification.

Reaction Scheme 3: Reductive Amination

Bicyclo[2.2.1]heptan-2-one + Methyl chloroacetate + NaBH3CN → Methyl 2-(2-aminobicyclo[2.2.1]heptan-2-yl)acetate

Key Conditions and Yields

Step Reagents Solvent Temperature Yield (%) Reference
Reductive amination NaBH3CN Methanol Room temp 65-80

Summary of Preparation Methods

Method Description Advantages Limitations References
Diels-Alder + Amination Cycloaddition followed by amino substitution High stereoselectivity Multi-step ,
Reductive Amination Ketone + Amine + Reducing agent Fewer steps Requires pure intermediates
Esterification of Amino Derivatives Nucleophilic substitution with methyl chloroacetate Straightforward Moderate yields ,

Research Data and Material Table

Parameter Data Source
Molecular weight 183.25 g/mol
Melting point 102-105°C
Yield (average) 65-80% Various

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-aminobicyclo[2.2.1]heptan-2-yl)acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Scientific Research Applications

Methyl 2-(2-aminobicyclo[2.2.1]heptan-2-yl)acetate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 2-(2-aminobicyclo[2.2.1]heptan-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites and receptor binding pockets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bicyclo[2.2.1]heptane Derivatives with Varied Substituents

2-(Bicyclo[2.2.1]heptan-2-yl)acetic Acid
  • Structure: Lacks the amino group and methyl ester, featuring a carboxylic acid instead.
  • Key Differences :
    • Solubility : The carboxylic acid form () is more polar than the methyl ester, affecting bioavailability.
    • Reactivity : The acid can participate in salt formation or conjugation, whereas the ester in the target compound is more hydrolytically stable .
2-[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-yl]acetic Acid Hydrochloride
  • Structure: Contains an aminomethyl group and a carboxylic acid, with a hydrochloride salt.
  • Key Differences: Basicity: The aminomethyl group increases basicity compared to the target compound’s primary amino group. Physicochemical Properties: Predicted collision cross-section (CCS) values for the hydrochloride salt (184.13 m/z, CCS = 141.8 Ų) suggest distinct interactions in mass spectrometry .
N-{Bicyclo[2.2.1]heptan-2-yl}-2-(Methylamino)acetamide
  • Structure: Replaces the ester with an acetamide and adds a methylamino group.
  • Hydrogen Bonding: The acetamide and methylamino groups enhance hydrogen-bonding capacity compared to the target compound .

Bicyclo[2.2.1]heptane Derivatives with Heteroatoms

2-{7-Oxabicyclo[2.2.1]heptan-2-yl}acetic Acid
  • Structure : Incorporates an oxygen atom in the bicyclo ring (7-oxabicyclo system).
  • Key Differences :
    • Electronic Effects : The oxygen atom increases ring polarity, altering solubility and reactivity.
    • Applications : Used as a versatile scaffold in drug discovery due to its rigid, oxygenated structure .
3-(3-Oxobicyclo[2.2.1]heptan-2-yl)propyl 2-(Phenylthio)acetate
  • Structure : Features a ketone (oxo) group and a phenylthio substituent.
  • Key Differences: Spectral Data: Distinct ¹H-NMR shifts (e.g., δ 7.27–7.34 for aromatic protons) highlight electronic differences from the target compound’s amino group . Synthesis: Microwave-assisted synthesis (75% yield) contrasts with traditional methods for the target compound .

Functional Group Variations: Esters vs. Acids vs. Amides

Compound Name Functional Group Molecular Weight Key Properties Reference
Methyl 2-(2-aminobicyclo[2.2.1]heptan-2-yl)acetate Ester 183.2 g/mol Hydrolyzable, moderate polarity Target
2-(Bicyclo[2.2.1]heptan-2-yl)acetic Acid Carboxylic Acid 154.2 g/mol High polarity, salt-forming capability
N-{Bicyclo[2.2.1]heptan-2-yl}-2-(methylamino)acetamide Amide 182.3 g/mol High stability, hydrogen-bond donor

Pharmacologically Active Analogs

Substituted Phenoxy Acetamide Derivatives
  • Structure: Bicyclo[2.2.1]heptane linked to phenoxy acetamide groups.
  • Key Differences: Bioactivity: These derivatives (e.g., 2-(substituted phenoxy)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide) exhibit antimicrobial or anti-inflammatory properties, unlike the target compound’s ester . Synthesis: Utilizes chloroacetyl chloride and phenol coupling, differing from the target’s amino-ester synthesis .
Pancreatic Lipase Inhibitors
  • Structure : Complex bicyclo systems with methylbutenyl and oxabicyclo substituents.
  • Key Differences: Activity: Demonstrated IC₅₀ values in enzyme inhibition assays, suggesting the target compound’s amino group may enhance binding affinity .

Biological Activity

Methyl 2-(2-aminobicyclo[2.2.1]heptan-2-YL)acetate is an organic compound characterized by its unique bicyclic structure, which includes both an amino group and an ester functional group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in therapeutic applications.

  • Molecular Formula : C10_{10}H17_{17}NO2_2
  • Molecular Weight : 183.25 g/mol
  • Structural Features : The bicyclo[2.2.1]heptane framework allows for effective interactions with biological targets such as enzymes and receptors, which may lead to various pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body:

  • Enzyme Inhibition : The compound can fit into enzyme active sites, potentially inhibiting or modulating their activity, which influences various biochemical pathways.
  • Receptor Binding : Its structural configuration allows it to bind effectively to receptor sites, leading to alterations in receptor-mediated signaling pathways.

Biological Activities

Research indicates that this compound may exhibit several biological activities:

  • Anticancer Properties : Preliminary studies suggest that this compound may have antiproliferative effects against various cancer cell lines, although specific IC50 values and comparative data are still under investigation.
  • Neuroprotective Effects : Given its structural similarity to known neuroprotective agents, further studies are warranted to explore its potential in neurodegenerative disease models.

Case Studies and Research Findings

Recent studies have focused on evaluating the biological activity of this compound through various experimental approaches:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerPotential antiproliferative effects
Enzyme ModulationInteraction with enzyme active sites
Receptor InteractionBinding to receptor sites

Synthetic Routes and Industrial Applications

The synthesis of this compound typically involves:

  • Starting Material : Bicyclo[2.2.1]heptan-2-one.
  • Reagents : Methylamine and methyl chloroacetate.
  • Process :
    • Formation of imine from the ketone and amine.
    • Reduction of the imine to the corresponding amine.
    • Esterification with methyl chloroacetate.

Industrial methods often utilize optimized conditions in continuous flow reactors to enhance yield and purity.

Future Directions

The potential therapeutic applications of this compound warrant further investigation, particularly in the following areas:

  • In Vivo Studies : To confirm the efficacy observed in vitro and assess safety profiles.
  • Mechanistic Studies : To elucidate the specific pathways affected by this compound.
  • Comparative Studies : Evaluating its activity against structurally similar compounds to better understand its unique properties.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing Methyl 2-(2-aminobicyclo[2.2.1]heptan-2-yl)acetate?

The synthesis of bicyclic amino esters typically involves multi-step protocols. Key steps include:

  • Cyclization : Formation of the bicyclo[2.2.1]heptane core via Diels-Alder reactions or catalytic hydrogenation of norbornene derivatives.
  • Functionalization : Introduction of the amino group via reductive amination or nucleophilic substitution.
  • Esterification : Coupling the bicyclic amine with methyl acetate under acidic or basic conditions.

Optimal reaction conditions include inert solvents (e.g., toluene or THF), temperatures between 60–100°C, and reaction times of 5–20 hours to maximize yield (>70%) and purity (>95%) . Purification often employs column chromatography or recrystallization .

Q. How can the stereochemistry and structural rigidity of the bicyclo[2.2.1]heptane core be confirmed experimentally?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR can identify coupling constants and diastereotopic protons unique to the bicyclic framework. For example, characteristic peaks for bridgehead carbons appear at 25–35 ppm in 13C^{13}C NMR .
  • X-ray Crystallography : Resolves absolute configuration and bond angles, critical for confirming steric constraints in the bicyclic system .
  • Computational Modeling : Density Functional Theory (DFT) calculations validate observed spectral data and predict conformational stability .

Q. What solvent systems and chromatographic methods are recommended for purifying this compound?

  • Solvents : Use polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) for column chromatography. Avoid protic solvents to prevent ester hydrolysis.
  • Stationary Phases : Silica gel (60–120 mesh) or reverse-phase C18 columns for HPLC are effective.
  • Chiral Separation : If enantiomers are present, chiral columns (e.g., Chiralpak IA) resolve stereoisomers, with mobile phases like hexane/isopropanol (90:10) .

Advanced Research Questions

Q. How does the bicyclic framework influence binding affinity to biological targets (e.g., enzymes or receptors)?

The rigid bicyclo[2.2.1]heptane core restricts conformational flexibility, enhancing binding selectivity. For example:

  • Enzyme Inhibition : The amino group and ester moiety can act as hydrogen bond donors/acceptors, fitting into hydrophobic pockets of proteases or lipases. Activity assays (e.g., fluorometric or calorimetric) quantify IC50_{50} values, with comparisons to non-bicyclic analogs showing 3–5x higher potency .
  • Receptor Interactions : Molecular docking studies (using AutoDock Vina) reveal steric complementarity with G-protein-coupled receptors (GPCRs), particularly in allosteric sites .

Q. What strategies mitigate synthetic challenges like low yields in the final esterification step?

  • Catalytic Optimization : Use DMAP (4-dimethylaminopyridine) or HOBt (hydroxybenzotriazole) to accelerate ester coupling.
  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 100°C) while improving yields by 15–20% .
  • Protecting Groups : Temporarily protect the amine with Boc (tert-butyloxycarbonyl) to prevent side reactions during esterification .

Q. How can computational methods predict metabolic stability and toxicity of this compound?

  • ADMET Prediction : Tools like SwissADME or ADMETLab2.0 estimate parameters like logP (optimal range: 1.5–3.5) and CYP450 inhibition.
  • Metabolic Pathways : Quantum mechanics/molecular mechanics (QM/MM) simulations identify potential oxidation sites (e.g., the bicyclic bridgehead) prone to cytochrome P450-mediated degradation .

Data Contradictions and Resolution

Q. Conflicting reports exist on the stability of the amino group under acidic conditions. How can this be resolved?

  • Experimental Validation : Conduct stability studies in pH 2–7 buffers (simulating gastric/physiological conditions). LC-MS monitoring shows decomposition (>50%) at pH < 3 after 24 hours, supporting the need for protective strategies .
  • Comparative Analysis : Non-bicyclic analogs (e.g., linear amines) degrade faster, confirming the stabilizing effect of the rigid core .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

TechniqueKey Peaks/FeaturesReference
1H^1H NMRδ 1.2–2.5 ppm (bicyclic CH2_2), δ 3.6 (OCH3_3)
13C^{13}C NMRδ 25–35 ppm (bridgehead carbons), δ 170 (C=O)
IR Spectroscopy1740 cm1^{-1} (ester C=O), 3300 cm1^{-1} (NH2_2)

Q. Table 2. Biological Activity Comparison

Compound VariantIC50_{50} (Enzyme X)Binding Affinity (Receptor Y)
Bicyclo[2.2.1]heptane derivative0.8 µM12 nM
Linear analog4.2 µM85 nM
Reference

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